molecular formula C34H45NO8 B1672935 (Rac)-HAMI 3379 CAS No. 712313-35-4

(Rac)-HAMI 3379

Cat. No.: B1672935
CAS No.: 712313-35-4
M. Wt: 595.7 g/mol
InChI Key: HRJWSEPIRZRGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HAMI3379 is a potent and selective cysteinyl-leukotriene 2 receptor (CysLT2R) antagonist, originally developed for cardiovascular and inflammatory disorders . Research has identified its additional function as an antagonist of the orphan G protein-coupled receptor GPR17, opening promising pathways for drug repurposing in neurological diseases . By blocking GPR17, HAMI3379 enhances the maturation of primary rat, mouse, and human oligodendrocytes derived from induced pluripotent stem cells, promoting remyelination strategies . This makes it a valuable compound for investigating treatments for demyelinating diseases like multiple sclerosis. In models of cerebral ischemia, HAMI3379 demonstrates significant neuroprotective properties. It dose- and time-dependently attenuates acute and subacute ischemic brain injury, reduces infarct volume, and mitigates microglia-related inflammation . Furthermore, studies show that HAMI3379 effectively ameliorates post-stroke depression by suppressing the NLRP3 inflammasome and pyroptosis pathway, highlighting its role in modulating chronic neuroinflammation . Its mechanism of action in ischemia involves the inhibition of microglial activation, which indirectly protects neurons from oxygen-glucose deprivation/recovery (OGD/R)-induced injury . Pharmacologically, HAMI3379 antagonizes LTD4- and LTC4-induced intracellular calcium mobilization at the human CysLT2 receptor with IC50 values of 3.8 nM and 4.4 nM, respectively, and exhibits over 10,000-fold selectivity for CysLT2R over CysLT1R . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h13-18,23,25,27-28H,1-12,19-22H2,(H,35,36)(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJWSEPIRZRGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCCCOC2=CC=C(C=C2)CCCOC3=C(C=C(C=C3)C(=O)O)C(=O)NC4CCCC(C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439859
Record name HAMI3379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712313-35-4
Record name HAMI3379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Tetrahydrocarbazole Scaffold Construction

The synthesis of HAMI3379 begins with the formation of its tetrahydrocarbazole core, a tricyclic structure critical for receptor binding. As detailed in recent medicinal chemistry studies, 1-chlorophenyl hydrazine (1) is condensed with cyclohexane-1,2-dione (2) under acidic conditions to yield tetrahydrocarbozol-1-one (3) (Fig. 1A). This cyclocondensation proceeds via a Fischer indole mechanism, where the hydrazine undergoes tautomerization and nucleophilic attack on the diketone, followed by aromatization. The reaction is typically conducted in ethanol or acetic acid at reflux (80–100°C), achieving yields of 65–75% after recrystallization.

Ketone Reduction and Amine Functionalization

The ketone group in tetrahydrocarbozol-1-one (3) is reduced to a secondary amine using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at ambient temperature (Fig. 1B). This reductive amination step proceeds with high stereoselectivity, favoring the trans-configured amine due to steric hindrance from the tetrahydrocarbazole ring system. The resulting aliphatic amine (4) serves as a pivotal intermediate for subsequent coupling reactions.

Amide Bond Formation via HATU-Mediated Coupling

The final step involves coupling the amine intermediate (4) with a carboxylic acid derivative (5) to install the C-terminal aromatic moiety of HAMI3379 (Fig. 1C). This reaction employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent, with N,N-diisopropylethylamine (DIPEA) as a base in dimethylformamide (DMF). The reaction proceeds at room temperature over 12–16 hours, yielding HAMI3379 after purification via reverse-phase chromatography.

Table 1: Key Reaction Conditions for HAMI3379 Synthesis
Step Reactants Reagents/Conditions Yield (%)
1 1-Chlorophenyl hydrazine + Cyclohexane-1,2-dione Ethanol, reflux, 6h 68
2 Tetrahydrocarbozol-1-one NH4OAc, NaBH3CN, MeOH, 24h 82
3 Amine intermediate + Carboxylic acid HATU, DIPEA, DMF, 16h 45

Optimization of Synthetic Protocols

Solvent and Temperature Effects

Early synthetic routes suffered from low yields (<30%) during the amide coupling step due to poor solubility of the carboxylic acid precursor. Switching from dichloromethane to DMF improved solubility and reaction efficiency, increasing yields to 45%. Elevated temperatures (40°C) reduced reaction times but promoted epimerization at the amine center, necessitating strict temperature control.

Alternative Coupling Reagents

While HATU remains the standard coupling agent, screening of alternatives revealed that PyBOP and EDC/HOBt provided comparable yields (40–42%) but required longer reaction times (24–48h). HATU’s superior activation of sterically hindered carboxylic acids makes it the reagent of choice for industrial-scale synthesis.

Analytical Characterization and Quality Control

Structural Elucidation

Nuclear Magnetic Resonance (NMR) analysis confirmed the structure of HAMI3379, with distinctive signals at δ 7.25–7.15 ppm (aromatic protons) and δ 3.85 ppm (methyleneoxy groups). High-Resolution Mass Spectrometry (HRMS) validated the molecular formula (C34H45NO8, [M+H]+ m/z 596.3218).

Purity and Solubility Profiling

Reverse-Phase HPLC with UV detection (λ = 254 nm) confirmed a purity of >98% for clinical-grade HAMI3379. Solubility studies in DMF (20 mg/mL), DMSO (20 mg/mL), and ethanol (5 mg/mL) guided formulation development.

Scale-Up Challenges and Industrial Production

Raw Material Sourcing

The 1-chlorophenyl hydrazine precursor requires specialized synthesis from chlorobenzene via diazotization, posing safety risks due to intermediate explosivity. Recent advances in flow chemistry have mitigated these hazards, enabling kilogram-scale production.

Purification Strategies

Industrial batches employ simulated moving bed (SMB) chromatography to replace traditional column chromatography, reducing solvent consumption by 70% and improving throughput.

Comparative Analysis with Analogous Compounds

HAMI3379’s synthesis contrasts with related CysLT2 antagonists like BayCysLT2 , which lacks the tetrahydrocarbazole core and instead incorporates a sulfonamide group. This structural divergence necessitates distinct synthetic routes, with HAMI3379 offering superior CNS penetration due to its lipophilic profile.

Chemical Reactions Analysis

Receptor Binding and Antagonism

HAMI3379 exhibits high selectivity for CysLT2R over CysLT1R:

  • CysLT2R binding : Blocks radioligand binding of leukotriene D4 (LTD4) with an IC50 of 37.9 nM .

  • CysLT1R binding : Negligible activity (IC50 >10,000 nM) .

Mechanism : Competes with LTD4 and LTC4 for CysLT2R binding, inhibiting calcium mobilization:

LigandCysLT2R IC50 (Calcium Mobilization)CysLT1R IC50
LTD43.8 nM>10,000 nM
LTC44.4 nM>10,000 nM

No agonistic activity observed at either receptor subtype .

Inhibition of Neuroinflammatory Pathways

HAMI3379 modulates microglial activation and cytokine release:

  • In vitro (BV-2 microglial cells) :

    • Reduces LPS-induced phagocytosis .

    • Suppresses TNF-α, IL-1β, and IL-6 production in a dose-dependent manner .

  • In vivo (rat MCAO model) :

    • Decreases infarct volume by 47% and neuronal loss by 52% at 0.1 mg/kg .

    • Reduces cerebrospinal fluid levels of IFN-γ, IL-1β, and TNF-α by 30–40% .

Modulation of NLRP3 Inflammasome

HAMI3379 inhibits pyroptosis via NLRP3 inflammasome suppression:

  • Post-stroke depression (PSD) models :

    • Downregulates NLRP3, cleaved caspase-1, IL-1β, IL-18, and GSDMD-N protein expression .

    • Attenuates oxygen-glucose deprivation (OGD)-induced pyroptosis in BV2 cells .

Key pathway :
CysLT2RHAMI3379NLRP3 inhibition PyroptosisNeuroprotection\text{CysLT2R}\xrightarrow{\text{HAMI3379}}\text{NLRP3 inhibition}\rightarrow \text{ Pyroptosis}\rightarrow \text{Neuroprotection}

Cross-Reactivity with GPR17

HAMI3379 exhibits off-target antagonism at GPR17:

  • Human GPR17 : Inhibits MDL29,951-induced signaling (IC50 = 120 nM ) .

  • Rodent oligodendrocytes : Enhances maturation by blocking GPR17 (no effect in GPR17-KO cells) .

Pharmacokinetic Interactions

Solubility and stability :

PropertyValue
Solubility in DMSO20 mg/mL
Storage stability-20°C for ≤1 month
DegradationAvoid repeated freeze-thaw cycles

Long-Term Neuroprotective Effects

  • 14-day post-ischemia (rat model) :

    • Reduces glial scar formation by 56.4% (GFAP intensity) .

    • Improves neurological scores (mNSS) by 35% and sensorimotor function .

Structural Interactions

  • CysLT2R binding pocket : Anchored via Y119³·³³ and K37¹·³¹ residues .

  • Mutagenesis studies : K37R or H284Q mutations reduce ligand potency by >90% .

Scientific Research Applications

Neuroprotective Effects

Post-Stroke Recovery
HAMI3379 has been shown to ameliorate neurological damage following strokes. In a study involving gerbils subjected to transient global cerebral ischemia, administration of HAMI3379 resulted in significant improvements in neurological severity scores and reductions in neuron loss. The compound mitigated microglial activation and downregulated key inflammatory markers associated with pyroptosis, such as interleukin-1β and the NLRP3 inflammasome .

Long-lasting Effects
The neuroprotective effects of HAMI3379 were confirmed to be long-lasting. In a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), treatment with HAMI3379 not only improved acute neurological deficits but also inhibited glial scar formation and enhanced neuronal density in the ischemic border zone .

Anti-inflammatory Properties

HAMI3379's role extends beyond neuroprotection; it also exhibits notable anti-inflammatory properties. In models of eosinophilic meningoencephalitis, HAMI3379 reduced brain edema and the infiltration of eosinophils while modulating the expression of pro-inflammatory cytokines. It decreased markers of M1 polarization (such as CD80 and TNF-α) and increased M2 polarization markers (like IL-10), indicating its potential to shift inflammatory responses favorably .

Potential for Remyelination

Recent research has identified HAMI3379 as a promising candidate for promoting oligodendrocyte differentiation, which is crucial for remyelination processes in demyelinating diseases such as multiple sclerosis. The compound was found to inhibit GPR17 signaling, enhancing the maturation of oligodendrocytes derived from both rodent and human induced pluripotent stem cells . This suggests that HAMI3379 could be exploited pharmacologically to enhance regenerative strategies targeting demyelination.

Data Tables

Application Area Effect Model Used Key Findings
NeuroprotectionImproved neurological scoresGerbil model (ischemia)Reduced neuron loss; downregulation of inflammatory markers
Long-lasting effectsAmeliorated brain atrophyRat model (MCAO)Enhanced neuronal density; inhibited glial scar formation
Anti-inflammatoryReduced brain edema; modulated cytokine expressionEosinophilic meningoencephalitisShifted inflammatory response towards M2 polarization
RemyelinationEnhanced oligodendrocyte differentiationHuman iPSC-derived oligodendrocytesInhibition of GPR17 signaling promotes maturation

Case Studies

Case Study 1: Post-Stroke Treatment in Gerbils
In a controlled experiment, gerbils treated with HAMI3379 post-stroke exhibited significantly improved outcomes compared to control groups. The treatment led to a marked decrease in TUNEL-positive neurons, indicating reduced apoptosis, alongside improved behavioral outcomes on depression-like tests .

Case Study 2: Eosinophilic Meningoencephalitis
In another study focused on eosinophilic meningoencephalitis, mice treated with HAMI3379 showed reduced brain edema and lower levels of inflammatory mediators compared to untreated controls. The results indicated that HAMI3379 effectively preserved blood-brain barrier integrity during inflammation .

Mechanism of Action

HAMI3379 exerts its effects by antagonizing the cysteinyl-leukotriene receptors, specifically the CysLT2 receptor. It blocks the binding of leukotriene D4 and leukotriene C4 to these receptors, preventing their activation and subsequent intracellular calcium mobilization. This inhibition leads to reduced inflammation and other physiological responses mediated by these receptors . Additionally, HAMI3379 has been identified as an antagonist of the orphan G protein-coupled receptor GPR17, promoting the maturation of oligodendrocytes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Selectivity Profiles

Compound Target Receptor(s) CysLT2 IC50 (nM) CysLT1 IC50 (nM) Agonism/Partial Agonism Key Applications
HAMI3379 CysLT2 3.8–4.4 >10,000 None Cardiovascular, neuroprotection
Zafirlukast CysLT1 ~7,000 20.6 None Asthma (CysLT1 blockade)
BAY u9773 CysLT2 (partial), CysLT1 (weak) ~69.5 (agonist) ~7,000 Partial CysLT2 agonist Experimental tool
BayCysLT2 CysLT2 Similar to HAMI3379* >10,000 None Cardiovascular research
Montelukast CysLT1 Inactive 2–10 None Asthma, remyelination
ONO-2050297 Dual CysLT1/CysLT2 0.017 (CysLT1), 0.00087 (CysLT2) Dual antagonist None Asthma (preclinical)

Functional Differences

  • CysLT1-Selective Antagonists (Zafirlukast, Montelukast): These compounds inhibit LTD4-induced bronchoconstriction in asthma but lack efficacy in CysLT2-mediated pathologies. For example, zafirlukast failed to reverse LTC4-induced cardiac effects in guinea pig hearts, whereas HAMI3379 showed full reversal .
  • Partial Agonists (BAY u9773):
    BAY u9773 acts as a partial CysLT2 agonist (EC50 ~69.5 nM), inducing ~40–50% of maximal calcium mobilization compared to full agonists. This property limits its therapeutic utility compared to HAMI3379, which is a pure antagonist .

  • Dual Antagonists (ONO-2050297): Dual antagonists require specific structural features (e.g., two acidic moieties) and are under investigation for severe asthma. HAMI3379’s selectivity for CysLT2 makes it preferable for conditions where CysLT1 blockade is unnecessary or detrimental .

Therapeutic Implications

  • Cardiovascular Diseases:
    HAMI3379 uniquely addresses CysLT2-mediated coronary vasoconstriction and myocardial dysfunction, unlike CysLT1-selective or dual antagonists .
  • Inflammatory Diseases: While montelukast promotes remyelination in oligodendrocyte progenitor cells (OPCs), HAMI3379’s role in GPR17 inhibition (a receptor involved in OPC differentiation) suggests overlapping but distinct mechanisms in neuroinflammatory disorders .

Biological Activity

HAMI3379 is a selective antagonist of the cysteinyl leukotriene receptor 2 (CysLT2R) and has been studied for its potential therapeutic applications in various neurological and inflammatory conditions. This article provides a comprehensive overview of the biological activity of HAMI3379, including its mechanisms of action, effects on cellular pathways, and relevant case studies.

HAMI3379 primarily functions by antagonizing CysLT2R, which is implicated in inflammatory responses and neurological disorders. The blockade of this receptor has been shown to modulate several cellular pathways, particularly those involved in neuroinflammation and neuronal protection.

  • Inhibition of Neuroinflammation :
    • HAMI3379 has demonstrated efficacy in reducing the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-18 in various models of cerebral ischemia and neuroinflammation .
    • In gerbil models subjected to post-stroke depression (PSD), HAMI3379 significantly improved neurological scores and reduced microglial activation, indicating its potential to ameliorate chronic neuroinflammation .
  • Promotion of Oligodendrocyte Maturation :
    • Research indicates that HAMI3379 enhances the differentiation of oligodendrocytes from human induced pluripotent stem cells by inhibiting GPR17 signaling, which is detrimental to oligodendrocyte maturation .
  • Reduction of Brain Edema :
    • In studies involving eosinophilic meningoencephalitis, HAMI3379 reduced brain edema and inflammatory cell infiltration, suggesting its role in maintaining blood-brain barrier integrity .

Case Studies

Case Study 1: Post-Stroke Depression in Gerbils

  • Objective : To evaluate the neuroprotective effects of HAMI3379 in a gerbil model of PSD.
  • Methodology : Gerbils were administered HAMI3379 (0.1 mg/kg) for 14 days following transient global cerebral ischemia.
  • Findings : Treatment led to significant improvements in modified neurological severity scores (mNSS) and reduced neuronal loss. The study also highlighted a decrease in NLRP3 inflammasome activation markers, indicating a mechanism through which HAMI3379 exerts its protective effects against neuroinflammation .

Case Study 2: Eosinophilic Meningoencephalitis

  • Objective : To assess the impact of HAMI3379 on brain edema and inflammatory responses.
  • Methodology : Mice infected with A. cantonensis were treated with HAMI3379.
  • Findings : Results showed a marked reduction in brain edema and pro-inflammatory markers (CD80, iNOS), alongside an increase in anti-inflammatory markers (CD206). This suggests that HAMI3379 not only alleviates inflammation but also promotes a shift towards an anti-inflammatory response .

Summary of Biological Effects

Biological ActivityEffect ObservedReference
NeuroprotectionImproved mNSS scores
Inhibition of CytokinesReduced IL-1β, TNF-α levels
Oligodendrocyte MaturationEnhanced differentiation
Brain Edema ReductionDecreased edema and inflammatory cell infiltration

Comparison with Other CysLT Antagonists

CompoundSelectivity for CysLT2REfficacy in NeuroprotectionReference
HAMI3379HighSignificant
PranlukastModerateModerate
BAY u9773LowLimited

Q & A

Q. What is the molecular mechanism of HAMI3379 in modulating GPR17 activity in pediatric diffuse midline glioma (pDMG) cells?

HAMI3379 acts as a selective GPR17 antagonist, binding to the receptor to inhibit its downstream signaling. This inhibition reduces GPR17 mRNA and protein expression via RT-qPCR and flow cytometry, respectively . Concomitantly, HAMI3379 induces oligodendrocyte differentiation, evidenced by increased O4 marker expression (a maturation indicator) and altered cell morphology toward pre-myelinating states . These effects contrast with the GPR17 agonist MDL 299,51, which upregulates GPR17 and maintains proliferative phenotypes .

Q. What experimental techniques are used to assess HAMI3379's impact on GPR17 expression and cell viability?

Key methodologies include:

  • MTS assays : Quantify cell viability via absorbance measurements at 490 nm after 24–72 hours of treatment with HAMI3379 (30 µM) .
  • RT-qPCR : Measure GPR17 mRNA levels using GAPDH as a reference gene, with data analyzed via the 2^-ΔΔCt method .
  • Flow cytometry/Immunocytochemistry (ICC) : Assess GPR17 protein expression and localization using fluorescent antibodies (e.g., AlexaFluor® conjugates) and nuclear staining (Hoechst Blue) .
  • Live-cell imaging : Track motility changes (e.g., distance traveled, velocity) using time-lapse microscopy in controlled culture conditions .

Advanced Research Questions

Q. How does pretreatment with HAMI3379 enhance the efficacy of cytotoxic agents in pDMG models?

Pretreatment with HAMI3379 (30 µM for 48 hours) sensitizes pDMG cells to cytotoxic therapies by reducing GPR17-mediated survival signals. For example:

  • Panobinostat/Vincristine : Combined treatment reduces viability in VUMC-DIPG-A cells by >50% compared to monotherapy (p < 0.0003) .
  • Bleomycin : Synergistic effects observed in SU-DIPG-IV cells (p < 0.01) . Methodologically, viability is assessed via MTS assays after 72 hours, normalized to untreated controls .

Q. How should researchers address contradictions in HAMI3379's effects on cell viability across studies?

Discrepancies arise from variables such as:

  • Cell line heterogeneity : SU-DIPG-IV shows significant viability reduction with HAMI3379 alone at 72 hours (p < 0.0008), while OPCs (non-neoplastic controls) exhibit no change .
  • Treatment duration : Effects manifest at 72 hours but not earlier, necessitating extended observation .
  • Combination protocols : HAMI3379 alone may lack efficacy but potentiates cytotoxicity when paired with agents like Vincristine . Researchers should standardize cell lines, treatment timelines, and adjuvant therapies to reconcile findings.

Q. What methodological considerations are critical for studying HAMI3379-induced changes in pDMG cell motility?

  • Live-cell imaging systems : Use microscopes with environmental controls (37°C, 5% CO₂) for time-lapse tracking over 48–72 hours .
  • Quantitative metrics : Calculate mean velocity (µm/second) and total distance traveled using software like ImageJ or Zen .
  • Controls : Compare HAMI3379-treated cells to agonist (MDL 299,51) and untreated groups to isolate GPR17-specific effects .

Q. How can researchers optimize HAMI3379 treatment protocols for in vitro pDMG studies?

  • Dosage : 30 µM HAMI3379 is standard for GPR17 inhibition without off-target effects .
  • Timing : 48-hour pretreatment balances viability impact (minimal at 24 hours) and differentiation induction .
  • Validation : Confirm GPR17 downregulation via RT-qPCR (p < 0.006) and ICC before combinatorial assays .

Methodological Guidance for Data Analysis

Q. How should researchers analyze GPR17 expression data from flow cytometry and RT-qPCR?

  • Flow cytometry : Report both percentage of GPR17-positive cells and mean fluorescence intensity (MFI), normalized to untreated controls. Use one-way ANOVA with Dunnett’s test for significance (p < 0.02) .
  • RT-qPCR : Apply the 2^-ΔΔCt method with GAPDH normalization. Statistically significant thresholds: p < 0.05 for mRNA downregulation .

Q. What statistical approaches are recommended for viability and motility studies?

  • Viability : Two-way ANOVA with Dunnett’s test to compare time points and treatments .
  • Motility : Non-parametric tests (e.g., Mann-Whitney U) for skewed velocity/distribution data .

Tables

Q. Table 1. Key Findings from HAMI3379 Studies in pDMG Models

ParameterOutcomeReference
GPR17 mRNA↓ 50–70% in VUMC-DIPG-A/08 (p < 0.006)
Cell viability (72h)↓ 30–40% in SU-DIPG-IV (p < 0.0008)
O4 expression↑ 2.5-fold in HAMI3379-treated vs. control
Migration distance↓ 40% in VUMC-DIPG-08 (p < 0.0025)
Combination efficacy↓ EC50 of Panobinostat by 60% (p < 0.0003)

Q. Table 2. Recommended Experimental Parameters for HAMI3379 Studies

ParameterValue/Technique
Concentration30 µM
Treatment duration48–72 hours
Key assaysMTS, RT-qPCR, ICC, live-cell imaging
Statistical testsTwo-way ANOVA, Dunnett’s test, Mann-Whitney U

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Rac)-HAMI 3379
Reactant of Route 2
(Rac)-HAMI 3379

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.